Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- is a chemical compound with the molecular formula C₁₇H₂₂N₂O₃S and a molecular weight of 334.433 g/mol It is characterized by the presence of an adamantane core, a sulfamoylphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- typically involves the reaction of adamantane derivatives with sulfamoylphenyl compounds under specific conditions. One common method involves the use of adamantane-1-carboxylic acid as a starting material, which is then reacted with 4-aminobenzenesulfonamide in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product .
Industrial Production Methods
Industrial production of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of SARS-CoV-2 proteases, where it binds to the active site of the enzyme and prevents viral replication. The compound’s structure allows it to interact with key amino acid residues in the enzyme’s active site, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]-: Known for its unique adamantane core and sulfamoylphenyl group.
1,3-dehydroadamantane: A compound with a similar adamantane core but different functional groups.
N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: A related compound with a thiadiazole ring instead of the adamantane core
Uniqueness
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- is unique due to its combination of the adamantane core and sulfamoylphenyl group, which imparts specific chemical and biological properties. This combination makes it a valuable compound for various applications, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H22N2O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H22N2O3S/c18-23(21,22)15-3-1-14(2-4-15)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)(H2,18,21,22) |
InChI Key |
NKVYMPGWVALANJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.